Glucagon (1-21)
Description
Structure
2D Structure
Properties
CAS No. |
36489-11-9 |
|---|---|
Molecular Formula |
C98H144N28O37 |
Molecular Weight |
2306.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C98H144N28O37/c1-45(2)30-60(85(150)117-65(36-75(140)141)89(154)123-69(42-129)93(158)112-57(15-11-29-106-98(103)104)82(147)109-46(3)79(144)110-59(25-27-72(102)136)84(149)120-66(97(162)163)37-76(142)143)114-86(151)61(32-50-16-20-53(133)21-17-50)115-83(148)56(14-9-10-28-99)111-92(157)68(41-128)122-87(152)62(33-51-18-22-54(134)23-19-51)116-88(153)64(35-74(138)139)118-94(159)70(43-130)124-96(161)78(48(5)132)126-90(155)63(31-49-12-7-6-8-13-49)119-95(160)77(47(4)131)125-73(137)39-107-81(146)58(24-26-71(101)135)113-91(156)67(40-127)121-80(145)55(100)34-52-38-105-44-108-52/h6-8,12-13,16-23,38,44-48,55-70,77-78,127-134H,9-11,14-15,24-37,39-43,99-100H2,1-5H3,(H2,101,135)(H2,102,136)(H,105,108)(H,107,146)(H,109,147)(H,110,144)(H,111,157)(H,112,158)(H,113,156)(H,114,151)(H,115,148)(H,116,153)(H,117,150)(H,118,159)(H,119,160)(H,120,149)(H,121,145)(H,122,152)(H,123,154)(H,124,161)(H,125,137)(H,126,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,103,104,106)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-/m0/s1 |
InChI Key |
SSBQIOONMDHENV-PYUFTPOESA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |
Other CAS No. |
36489-11-9 |
sequence |
HSQGTFTSDYSKYLDSRAQD |
Synonyms |
glucagon (1-21) glucagon(1-21) glucagon-(1-21)-peptide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Clinical Potential
- Mechanistic Insights: Glucagon (1-21) demonstrates that receptor activation can be uncoupled from canonical metabolic pathways, suggesting the existence of tissue-specific signaling conformations .
- Therapeutic Applications : Its lack of hyperglycemia makes it preferable for procedures requiring smooth muscle relaxation in diabetic patients . However, its short half-life necessitates formulation improvements.
Preparation Methods
Synthesis Protocol
- Resin and Loading : Wang or Rink amide resins (0.2–0.5 mmol/g) serve as solid supports.
- Coupling Conditions :
- Cleavage and Deprotection : A mixture of TFA, triisopropylsilane, and water (95:2.5:2.5) cleaves the peptide while removing side-chain protections.
- Purification : Semi-preparative HPLC (C18 column, 10–40% acetonitrile gradient) achieves >95% purity.
Yield and Challenges
- Crude Yield : 60–75% for 21-mer peptides.
- Common Issues : Incomplete coupling at Arg-rich regions (residues 17–18) and aspartimide formation at Asp9.
Enzymatic Digestion and Purification
Carboxypeptidase A (CPA) digestion of porcine glucagon (1-29) offers an alternative route to Glucagon (1-21).
- Digestion Protocol :
- Purification : HPLC separates Glucagon (1-21) from residual glucagon and truncated products (e.g., 1-22, 1-20).
- Yield : 40–50% with 1–2% glucagon contamination, necessitating iterative HPLC.
While cost-effective, this method’s reliance on native glucagon and impurity challenges limit its utility for high-purity applications.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Recombinant Expression
SPPS
- Aggregation Mitigation : Pseudoproline dipeptides (e.g., Fmoc-Gly-Thr(ψ⁷)) at Thr5-Phe6-Thr7 reduce β-sheet formation.
- Coupling Accelerators : 0.1 M OxymaPure®/DIC improves Arg coupling rates.
Analytical Characterization
Applications and Implications
Glucagon (1-21) lacks intrinsic bioactivity (EC₅₀ > 10 µM for cAMP production) but serves as:
Q & A
Q. What are common pitfalls in interpreting Glucagon (1-21) dose-response relationships?
- Methodological Answer : Avoid overinterpreting Hill slopes >3 (suggests assay artifacts). Account for ligand depletion in low-receptor-density systems. Use global curve fitting for multi-site binding models. Pre-incubate peptides in assay buffers to confirm stability during experiments. Disclose solvent effects (e.g., DMSO >0.1% alters membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
